molecular formula C15H18N2S B12442729 N,N-diethyl-N'-(2-thienylmethylene)-1,4-benzenediamine

N,N-diethyl-N'-(2-thienylmethylene)-1,4-benzenediamine

Cat. No.: B12442729
M. Wt: 258.4 g/mol
InChI Key: ULIOLPSIMGSDQA-UHFFFAOYSA-N
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Description

N,N-diethyl-N’-(2-thienylmethylene)-1,4-benzenediamine: is an organic compound that features a thienylmethylene group attached to a benzenediamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N’-(2-thienylmethylene)-1,4-benzenediamine typically involves the reaction of 1,4-benzenediamine with 2-thienylmethylene chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of N,N-diethyl-N’-(2-thienylmethylene)-1,4-benzenediamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N’-(2-thienylmethylene)-1,4-benzenediamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thienylmethylene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenediamine derivatives.

Scientific Research Applications

N,N-diethyl-N’-(2-thienylmethylene)-1,4-benzenediamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-(2-thienylmethylene)-1,4-benzenediamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N,N-diethyl-N’-(2-thienylmethylene)-1,4-benzenediamine can be compared with other similar compounds, such as:

    N,N-diethyl-N’-(2-furylmethylene)-1,4-benzenediamine: Similar structure but with a furan ring instead of a thiophene ring.

    N,N-diethyl-N’-(2-pyridylmethylene)-1,4-benzenediamine: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thienylmethylene group in N,N-diethyl-N’-(2-thienylmethylene)-1,4-benzenediamine imparts unique electronic and steric properties, making it distinct from its analogs

Properties

Molecular Formula

C15H18N2S

Molecular Weight

258.4 g/mol

IUPAC Name

N,N-diethyl-4-(thiophen-2-ylmethylideneamino)aniline

InChI

InChI=1S/C15H18N2S/c1-3-17(4-2)14-9-7-13(8-10-14)16-12-15-6-5-11-18-15/h5-12H,3-4H2,1-2H3

InChI Key

ULIOLPSIMGSDQA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=CC2=CC=CS2

Origin of Product

United States

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